molecular formula C21H23N3O5S B3697153 N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide

N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide

Cat. No.: B3697153
M. Wt: 429.5 g/mol
InChI Key: VFSPISOWDIEKKG-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a morpholine ring, a tetrahydrocyclohepta[b]thiophene ring, and a nitrobenzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. One common method involves the cyanoacetylation of amines, where cyanoacetamides are used as key intermediates. The reaction typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as solvent-free stirring or microwave irradiation . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids, palladium catalysts, and other transition metal catalysts . For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in this compound, utilizing boronic acids and palladium catalysts under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities . In organic synthesis, it serves as a building block for the synthesis of more complex heterocyclic compounds. Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s morpholine ring and nitrobenzamide group are believed to play key roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-19(14-6-8-15(9-7-14)24(27)28)22-20-18(21(26)23-10-12-29-13-11-23)16-4-2-1-3-5-17(16)30-20/h6-9H,1-5,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSPISOWDIEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide
Reactant of Route 3
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-nitrobenzamide

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